molecular formula C20H21FN2O2 B5360950 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(2-fluoroethyl)acetamide

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(2-fluoroethyl)acetamide

Cat. No. B5360950
M. Wt: 340.4 g/mol
InChI Key: FOBKAQRHKROMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(2-fluoroethyl)acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BFAA, and has been shown to have a number of interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BFAA is not fully understood, but it is thought to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in a number of cellular processes, including protein folding and stabilization, and is overexpressed in many cancer cells. By inhibiting the activity of HSP90, BFAA may disrupt the function of cancer cells and induce cell death.
Biochemical and Physiological Effects:
BFAA has been shown to have a number of interesting biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, BFAA has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors. BFAA has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFAA in lab experiments is its high potency and specificity. BFAA has been shown to have a high affinity for HSP90, and to be more potent than other HSP90 inhibitors. However, one limitation of using BFAA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on BFAA. One area of interest is the development of new derivatives of BFAA with improved pharmacological profiles. Another area of interest is the exploration of the potential applications of BFAA in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of BFAA, and to identify potential biomarkers for predicting response to treatment with BFAA.

Synthesis Methods

The synthesis of BFAA is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, which is then reacted with N-(2-fluoroethyl)acetamide to produce the final product, BFAA. The synthesis of BFAA has been described in detail in several scientific publications, and the process has been optimized to produce high yields of pure product.

Scientific Research Applications

BFAA has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, BFAA has been shown to have cytotoxic effects on several types of cancer cells, including breast cancer and lung cancer cells. In neuroscience, BFAA has been shown to have potential as a neuroprotective agent, and has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. In drug discovery, BFAA has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-(2-fluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23-17-10-6-5-9-16(17)20(19(23)25,14-18(24)22-12-11-21)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBKAQRHKROMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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